1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide
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Description
1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C14H18N2O3S and its molecular weight is 294.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide is the capsid of the Hepatitis B Virus (HBV) . The capsid, a key element during HBV replication, is considered a promising target for the treatment of chronic hepatitis B .
Mode of Action
This compound, as a novel capsid assembly modulator, interacts with the HBV capsid and inhibits its formation . This interaction leads to a reduction in the amount of secreted HBV DNA .
Biochemical Pathways
The compound affects the HBV replication pathway. By inhibiting the formation of the HBV capsid, it disrupts the synthesis of covalently closed circular DNA (cccDNA), e antigen (HBeAg), and viral pregenomic RNA (pgRNA) . These changes in the biochemical pathway lead to a decrease in HBV DNA levels, thereby restraining HBV replication .
Pharmacokinetics
The compound exhibits high antiviral activity without causing cytotoxicity , suggesting favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of the compound’s action include the dose-dependent inhibition of HBV capsid formation, cccDNA synthesis, HBeAg production, and pgRNA and HBV DNA levels . These effects result in potent inhibition of HBV replication .
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of this compound are not detailed in the available literature, it’s important to note that such factors can include pH, temperature, and the presence of other biological molecules
Biochemical Analysis
Biochemical Properties
1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide has been found to interact with various enzymes and proteins in biochemical reactions
Cellular Effects
The compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level . It has been suggested that it may interact with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression . The exact molecular mechanism of action is still being studied.
Properties
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c15-14(17)13-7-4-9-16(11-13)20(18,19)10-8-12-5-2-1-3-6-12/h1-3,5-6,8,10,13H,4,7,9,11H2,(H2,15,17)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGSYOHVJSNXLM-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.